molecular formula C7H11NO2 B13519649 2-Nitrobicyclo[2.2.1]heptane

2-Nitrobicyclo[2.2.1]heptane

Cat. No.: B13519649
M. Wt: 141.17 g/mol
InChI Key: CXLHGMQQYZDPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrobicyclo[221]heptane is an organic compound belonging to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane skeleton with a nitro group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrobicyclo[2.2.1]heptane typically involves the Diels-Alder reaction between 2-nitropropene and cyclopentadiene. This reaction yields a mixture of isomeric nitrobicyclo[2.2.1]heptenes, which can be separated and further processed. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Nitrobicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The nitro group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various nitro, amine, and substituted derivatives of bicyclo[2.2.1]heptane .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Nitrobicyclo[2.2.1]heptane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species. These species can cause oxidative stress and damage to cellular components, including DNA . The compound’s structural features also allow it to participate in various chemical reactions, contributing to its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitrobicyclo[2.2.1]heptane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications in high-energy materials and biological research. Its structural stability and ability to undergo various chemical transformations make it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-nitrobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H11NO2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2

InChI Key

CXLHGMQQYZDPLY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.